DIPRENORPHINE
DIPRENORPHINE
Diprenorphine is a morphinane alkaloid.
A narcotic antagonist similar in action to NALOXONE. It is used to remobilize animals after ETORPHINE neuroleptanalgesia and is considered a specific antagonist to etorphine.
A narcotic antagonist similar in action to NALOXONE. It is used to remobilize animals after ETORPHINE neuroleptanalgesia and is considered a specific antagonist to etorphine.
Brand Name:
Vulcanchem
CAS No.:
14357-78-9
VCID:
VC0084857
InChI:
InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
SMILES:
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Molecular Formula:
C26H35NO4
Molecular Weight:
425.6 g/mol
DIPRENORPHINE
CAS No.: 14357-78-9
Main Products
VCID: VC0084857
Molecular Formula: C26H35NO4
Molecular Weight: 425.6 g/mol
CAS No. | 14357-78-9 |
---|---|
Product Name | DIPRENORPHINE |
Molecular Formula | C26H35NO4 |
Molecular Weight | 425.6 g/mol |
IUPAC Name | (1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
Standard InChI | InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 |
Standard InChIKey | OIJXLIIMXHRJJH-KNLIIKEYSA-N |
Isomeric SMILES | CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
SMILES | CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Canonical SMILES | CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Description | Diprenorphine is a morphinane alkaloid. A narcotic antagonist similar in action to NALOXONE. It is used to remobilize animals after ETORPHINE neuroleptanalgesia and is considered a specific antagonist to etorphine. |
Related CAS | 16808-86-9 (hydrochloride) |
Synonyms | (4R,4aS,6R,7R,7aR,12bS)-3-(cyclopropylmethyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
PubChem Compound | 443408 |
Last Modified | Nov 11 2021 |
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